molecular formula C23H34O3 B1203940 17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate CAS No. 6305-06-2

17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate

Cat. No. B1203940
CAS RN: 6305-06-2
M. Wt: 358.5 g/mol
InChI Key: JGZZOTUMEGZYFB-UXPCPDBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate is a steroid ester.

Scientific Research Applications

Antiprogestational Activity

17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate exhibits significant antiprogestational activity. Research has shown that similar steroidal compounds possess anti-implantational and antidecidual activities, making them potential candidates for contragestative effects (Grunwell et al., 1976).

Microbial Transformation and Synthesis

Microbial transformation and synthetic methods involving compounds similar to 17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate have been studied. These processes are important for producing novel steroidal compounds, which could be used in various medical and biochemical applications (Lobastova et al., 2009).

Hormonal Effects and Biological Studies

Several steroidal compounds structurally related to 17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate have been evaluated for their biological effects. These studies include the assessment of progestational, antiestrogen, and androgenic activities, contributing to our understanding of hormonal regulation and potential therapeutic uses (Edgren et al., 1963).

Metabolism and Biotransformation Studies

Research has also focused on the metabolism and biotransformation of steroids structurally similar to 17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate. These studies help in understanding how these compounds are processed in the body and their potential metabolic products, which is crucial for both medical and athletic doping control purposes (Templeton & Kim, 1977).

Novel Steroidal Inhibitors

Research into novel steroidal inhibitors, which may include compounds like 17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate, has been conducted. These inhibitors are studied for their potential in modulating hormone levels and could have significant implications in the treatment of hormonal disorders (Bellavance et al., 2009).

properties

CAS RN

6305-06-2

Product Name

17beta-Hydroxy-7alpha-methylandrost-4-en-3-one propionate

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17+,18+,19+,21+,22+,23+/m1/s1

InChI Key

JGZZOTUMEGZYFB-UXPCPDBYSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)C)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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